5-Bromo-8-(bromomethyl)-2-methoxyquinoline
Overview
Description
5-Bromo-8-(bromomethyl)-2-methoxyquinoline is a useful research compound. Its molecular formula is C11H9Br2NO and its molecular weight is 331 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Improvements
5-Bromo-8-(bromomethyl)-2-methoxyquinoline is used as an intermediate in drug discoveries. An example is its synthesis from 6-bromo-2-fluoro-3-methoxybenzaldehyde, where process chemistry labs improved the original synthetic route, increasing total yield by 18% while maintaining purity (Nishimura & Saitoh, 2016).
Reactivity and Synthesis Applications
The compound's reactivity has been explored for the synthesis of biaryl systems and complex ring-systems. For example, bromoquinolines like 5-bromo-3-methoxyquinoline were subjected to Suzuki-Miyaura cross-coupling conditions, leading to biaryls with significant differences in reactivity based on the quinoline's attachment point (Håheim et al., 2019).
Methodologies in Bromination
The methodologies for the synthesis of polyfunctional brominated methoxyquinolines, including regioselective routes for preparing brominated methoxyquinolines at various positions, highlight the compound's role in functionalizing the quinoline ring (Çakmak & Ökten, 2017).
Inhibitor Research
In steroid 5alpha reductases inhibitor research, derivatives of 6-bromo-2-methoxyquinoline showed inhibitory patterns, with variations depending on heterocycle features and substituent size (Baston, Palusczak, & Hartmann, 2000).
Use in Anti-Cancer Drug Synthesis
The compound is also a key intermediate for synthesizing anti-cancer drugs inhibiting thymidylate synthase, demonstrating its importance in oncology research (Sheng-li, 2004).
Radiopharmaceutical Applications
In the radiopharmaceutical field, bromo precursors like 6-bromomethyl-2-methoxycarbonyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline were used in synthesizing compounds for studying the NMDA receptor channel complex (Ponchant et al., 2000).
Environmental and Food Product Applications
Its derivatives, like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, have been investigated for selectively responding to metal ions such as Cd^2+, aiding in measuring concentrations in waste effluents and food products (Prodi et al., 2001).
Properties
IUPAC Name |
5-bromo-8-(bromomethyl)-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO/c1-15-10-5-3-8-9(13)4-2-7(6-12)11(8)14-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPHPPJUKMZRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2C=C1)Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743667 | |
Record name | 5-Bromo-8-(bromomethyl)-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885687-81-0 | |
Record name | 5-Bromo-8-(bromomethyl)-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.